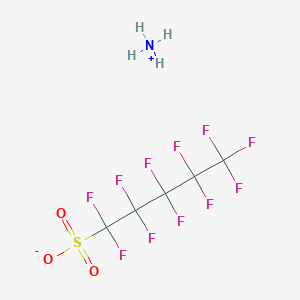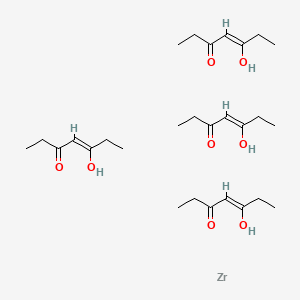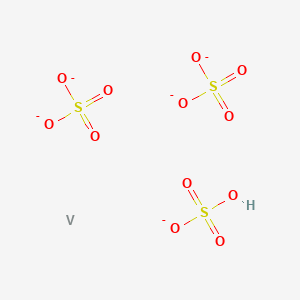![molecular formula C30H33NO8 B12064395 2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12064395.png)
2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound known for its unique structural properties. This compound is primarily used in biomedical research and pharmaceutical innovation due to its ability to interact with various cellular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves multiple steps. One common method includes the reaction of diethylamine with a benzofuran derivative under controlled conditions to form the spiro compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is widely used in scientific research due to its versatile properties. Some key applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cellular imaging and fluorescence studies.
Medicine: Investigated for its potential therapeutic effects in oncology and neurology.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets within cells. This compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. Its effects are mediated through the alteration of cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-(dibenzylamino)-6’-(diethylamino)spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one: Known for its use in dye and pigment industries.
3’,6’-bis(diethylamino)-3H-spiro[2-benzothiophene-1,9’-xanthene]-3-one: Utilized in organic electronics and optoelectronic devices.
5,6-diamino-3’,6’-bis(diethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one: Applied in biochemical assays and diagnostic tools.
Uniqueness
2-[6’-(diethylamino)spiro[1H-2-benzofuran-3,9’-xanthene]-3’-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol stands out due to its unique structural features that enable specific interactions with cellular components. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its significance .
Eigenschaften
Molekularformel |
C30H33NO8 |
|---|---|
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
2-[6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H33NO8/c1-3-31(4-2)18-9-11-21-23(13-18)38-24-14-19(37-29-28(35)27(34)26(33)25(15-32)39-29)10-12-22(24)30(21)20-8-6-5-7-17(20)16-36-30/h5-14,25-29,32-35H,3-4,15-16H2,1-2H3 |
InChI-Schlüssel |
VRHRQQHIKZHMND-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=CC=C6CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


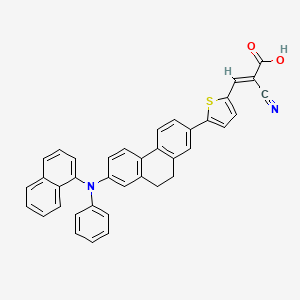

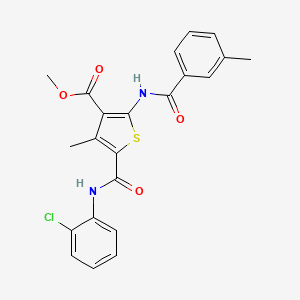


![4-[(3aR,8aR)-Tetrahydro-2,2-dimethyl-4,4,8,8-tetraphenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl]morpholine](/img/structure/B12064342.png)

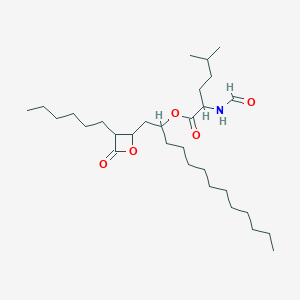
![N-Methyl-4-[(4-methyl-1-piperazinyl)methyl]benzenamine 3HCl](/img/structure/B12064357.png)
